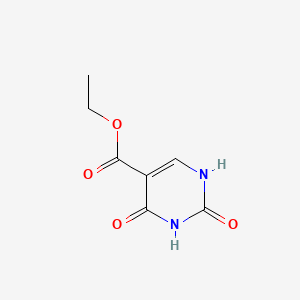

5-Carbethoxyuracil

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 513173. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,4-dioxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-2-13-6(11)4-3-8-7(12)9-5(4)10/h3H,2H2,1H3,(H2,8,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNYHTGOVKPZMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182713 | |

| Record name | Ethyl 1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28485-17-8 | |

| Record name | Ethyl 1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28485-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028485178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28485-17-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 5-Carbethoxyuracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 5-Carbethoxyuracil, a key intermediate in the development of various therapeutic agents. This document details a reliable synthetic protocol, presents key quantitative data, and outlines the analytical techniques used for its characterization.

Introduction

This compound, also known as ethyl orotate, is a derivative of uracil, a fundamental component of ribonucleic acid (RNA). The presence of the carbethoxy group at the 5-position provides a versatile handle for further chemical modifications, making it a valuable building block in medicinal chemistry. Its derivatives have been explored for a range of biological activities, including potential applications as antiviral and anticancer agents. This guide serves as a comprehensive resource for researchers engaged in the synthesis and utilization of this important heterocyclic compound.

Synthesis of this compound

The primary synthetic route to this compound involves the condensation of urea with diethyl ethoxymethylenemalonate. This reaction is typically carried out in an alcoholic solution in the presence of a basic catalyst, leading to the direct formation of the uracil ring system in good yield.[1]

Experimental Protocol

The following protocol is adapted from established literature methods for the synthesis of 5-Carbethoxyuracils.[1]

Materials:

-

Urea

-

Diethyl ethoxymethylenemalonate

-

Sodium ethoxide

-

Absolute ethanol

-

Dilute hydrochloric acid

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-

Urea is added to the sodium ethoxide solution and stirred until dissolved.

-

Diethyl ethoxymethylenemalonate is then added dropwise to the reaction mixture.

-

The mixture is refluxed for a specified period to drive the condensation and cyclization reaction to completion.

-

After cooling, the reaction mixture is acidified with dilute hydrochloric acid.

-

The precipitated crude product is collected by filtration.

-

Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Chemical Synthesis Workflow

The synthesis of this compound can be visualized as a three-stage process: activation, condensation and cyclization, followed by workup and purification.

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The structural confirmation and purity assessment of synthesized this compound are performed using a combination of spectroscopic and physical methods.

Quantitative Data

The following table summarizes the key quantitative data for this compound and a closely related derivative, 3-Methyl-5-carbethoxyuracil, as reported in the literature.

| Property | This compound (as Ethyl Orotate) | 3-Methyl-5-carbethoxyuracil | Reference |

| Molecular Formula | C₇H₈N₂O₄ | C₈H₁₀N₂O₄ | [2] |

| Molecular Weight | 184.15 g/mol | Not explicitly stated | [2] |

| Melting Point | Not explicitly stated | 207-209 °C | [1] |

| Elemental Analysis | Not provided | Calc: C, 51.20; H, 5.72; N, 13.21. Found: C, 51.02; H, 5.88; N, 12.92 | [1] |

| Yield | Not explicitly stated | 21.8% | [1] |

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons), a singlet for the proton at the 6-position of the uracil ring, and broad singlets for the N-H protons.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbons of the uracil ring and the ester group, the carbons of the ethyl group, and the sp² hybridized carbons of the pyrimidine ring.

2. Infrared (IR) Spectroscopy:

The IR spectrum of this compound is anticipated to exhibit strong absorption bands corresponding to the following functional groups:

-

N-H stretching vibrations in the region of 3200-3400 cm⁻¹.

-

C=O stretching vibrations for the uracil ring and the ester group, typically found between 1650-1750 cm⁻¹.

-

C-O stretching of the ester group in the 1000-1300 cm⁻¹ range.

3. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight (184.15).

Logical Relationship of Characterization Techniques

The characterization of this compound follows a logical progression, starting from fundamental physical properties and moving to detailed structural elucidation through spectroscopic methods.

Caption: Logical flow of characterization for this compound.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound via the condensation of urea and diethyl ethoxymethylenemalonate. The guide also outlines the essential characterization techniques, including NMR, IR, and mass spectrometry, which are crucial for confirming the structure and purity of the final product. The provided data and workflows are intended to support researchers in the efficient and reliable production and analysis of this versatile chemical intermediate for applications in drug discovery and development.

References

5-Carbethoxyuracil chemical properties and IUPAC name

An In-depth Technical Guide to 5-Carbethoxyuracil

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and structural information for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound, a derivative of uracil, is a pyrimidine base of interest in various chemical and pharmaceutical research areas. Its core structure is a uracil ring with a carbethoxy group at the 5-position.

IUPAC Name: ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1]

Synonyms: this compound, Ethyl uracil-5-carboxylate, ethyl 2,4-dihydroxypyrimidine-5-carboxylate[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 28485-17-8 | [1][2] |

| Molecular Formula | C₇H₈N₂O₄ | [1][3] |

| Molecular Weight | 184.15 g/mol | [1][4] |

| Melting Point | 232-235 °C | [1] |

| Boiling Point | 398 °C at 760 mmHg | [1] |

| Density | 1.344 g/cm³ | [1] |

Structural Relationships

This compound is structurally related to uracil, a fundamental component of ribonucleic acid (RNA). The addition of a carboxyl group at the 5-position forms uracil-5-carboxylic acid (also known as Orotic Acid), and the subsequent esterification with ethanol yields this compound. This relationship is crucial for understanding its potential biological roles and synthetic pathways.

Caption: Chemical relationship between Uracil, Orotic Acid, and this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are critical for research and development. Below are representative methodologies.

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of Orotic Acid (uracil-5-carboxylic acid).

Objective: To synthesize this compound via Fischer esterification of Orotic Acid.

Materials:

-

Orotic Acid

-

Anhydrous Ethanol

-

Concentrated Sulfuric Acid (as catalyst)

-

Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Suspend Orotic Acid in an excess of anhydrous ethanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature.

-

Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

The crude product may precipitate. If so, collect it by filtration.

-

If the product remains in solution, remove the ethanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude this compound.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological matrices. This protocol is adapted from general methods for analyzing similar uracil derivatives[5][6].

Objective: To quantify the concentration of this compound in a biological sample (e.g., plasma, tissue homogenate).

Materials and Reagents:

-

This compound analytical standard

-

Stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N₂-labeled this compound)

-

LC-MS grade acetonitrile, methanol, and water

-

LC-MS grade formic acid

-

Biological matrix

-

Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)

-

Centrifuge and vials

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of the biological sample, add 20 µL of the internal standard solution.

-

Add 300 µL of cold protein precipitation solvent.

-

Vortex for 1 minute to mix thoroughly.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC System: A standard HPLC or UPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient from low to high percentage of Mobile Phase B to ensure separation from matrix components.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both this compound and its internal standard.

-

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the quantitative analysis of this compound using LC-MS/MS.

Caption: General workflow for the quantification of this compound by LC-MS/MS.

Spectral Data

-

¹H-NMR: Expected signals would include those for the ethyl group (a triplet and a quartet), a singlet for the proton at the 6-position of the uracil ring, and broad singlets for the N-H protons.

-

¹³C-NMR: Carbon signals corresponding to the carbonyl groups of the uracil ring, the ester carbonyl, the ethyl group carbons, and the carbons of the pyrimidine ring are expected.

-

IR Spectroscopy: Characteristic absorption bands would be observed for N-H stretching, C=O stretching (for both the amide and ester groups), and C-O stretching.

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 185.05, corresponding to the protonated molecule C₇H₉N₂O₄⁺.

References

- 1. This compound crystalline 28485-17-8, Information for this compound crystalline 28485-17-8, Suppliers of United States this compound crystalline 28485-17-8 [chemnet.com]

- 2. This compound | 28485-17-8 [chemicalbook.com]

- 3. This compound | C7H8N2O4 | CID 101411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl orotate | C7H8N2O4 | CID 549450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

5-Carbethoxyuracil: A Technical Guide to its Discovery, Synthesis, and Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Carbethoxyuracil, a pyrimidine derivative. The document covers the historical context of its discovery, its physicochemical properties, a detailed synthesis protocol, and a discussion of its potential biological significance in the broader context of uracil analogs.

Discovery and History

The synthesis of this compound was notably described in a seminal 1952 paper by Calvert W. Whitehead, published in the Journal of the American Chemical Society. This work focused on the synthesis of various 5-carbethoxyuracils as potential antagonists of pyrimidine metabolism. At the time, the field of chemotherapy was burgeoning, and the structural similarity of these synthetic compounds to natural pyrimidines like uracil and thymine made them promising candidates for investigation as antimetabolites. The rationale was that such molecules could interfere with the synthesis of nucleic acids, thereby inhibiting the growth of rapidly proliferating cells, such as those found in tumors. Whitehead's work provided a foundational method for the synthesis of this class of compounds, paving the way for further research into their chemical and biological properties.

Physicochemical Properties

This compound is a white crystalline solid. Its key physicochemical properties are summarized in the table below. While specific spectral data for this compound is not widely published, typical spectral characteristics for uracil derivatives can be inferred.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₄ | PubChem[1] |

| Molecular Weight | 184.15 g/mol | PubChem[1] |

| Melting Point | 232-235 °C | ChemNet[2] |

| Density | 1.344 g/cm³ | ChemNet[2] |

| CAS Number | 28485-17-8 | ChemicalBook[3] |

| IUPAC Name | Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | PubChem[1] |

| Canonical SMILES | CCOC(=O)C1=CNC(=O)NC1=O | PubChem[1] |

| Solubility | Data not readily available | |

| Appearance | Crystalline solid | ChemNet[2] |

Note: Detailed, publicly available NMR, IR, and Mass Spectrometry data specifically for this compound are limited. Researchers should perform their own spectral analysis for confirmation.

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is typically achieved through the condensation reaction of diethyl ethoxymethylenemalonate with urea. The following is a representative experimental protocol based on the general method described by Whitehead.

Reaction Scheme:

Materials:

-

Diethyl ethoxymethylenemalonate

-

Urea

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of sodium ethoxide in absolute ethanol. To this solution, add one molar equivalent of urea and stir until it dissolves completely.

-

Addition of Diethyl Ethoxymethylenemalonate: To the urea-sodium ethoxide solution, add one molar equivalent of diethyl ethoxymethylenemalonate dropwise at room temperature with continuous stirring.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with hydrochloric acid to a pH of approximately 5-6. The product, this compound, will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold distilled water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure, crystalline this compound.

-

Drying and Characterization: Dry the purified product in a vacuum oven. The final product should be characterized by determining its melting point and through spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Potential Biological Significance and Applications

While specific biological activity data for this compound is not extensively documented, its structural similarity to 5-fluorouracil (5-FU), a widely used chemotherapeutic agent, suggests its potential as a subject of interest in drug discovery. 5-substituted uracils are a well-established class of compounds with a range of biological activities, including antiviral and anticancer properties.

The mechanism of action of many 5-substituted uracil analogs involves their conversion within the body to their corresponding nucleotides, which can then interfere with nucleic acid synthesis and function. For instance, 5-FU is converted to fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.

Given this precedent, this compound could potentially serve as a lead compound or an intermediate in the synthesis of more complex and biologically active molecules. Its carbethoxy group at the 5-position offers a reactive handle for further chemical modifications, allowing for the generation of a library of derivatives for biological screening.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: A flowchart of the synthesis of this compound.

Logical Relationship of Uracil Derivatives in Drug Discovery

This diagram shows the logical progression from the core uracil structure to potential therapeutic applications.

Caption: Potential therapeutic pathways for uracil derivatives.

References

An In-depth Technical Guide to the Solubility of 5-Carbethoxyuracil in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Carbethoxyuracil, also known as ethyl orotate, is a pyrimidine derivative of significant interest in pharmaceutical and biochemical research. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and analytical method development. This technical guide provides a comprehensive overview of the available information on the solubility of this compound. Despite an extensive search of scientific literature and patent databases, specific quantitative solubility data for this compound in common organic solvents remains largely unpublished. Consequently, this document focuses on providing a detailed experimental protocol for determining the solubility of this compound, alongside qualitative solubility information inferred from related compounds. This guide is intended to be a valuable resource for researchers, enabling them to systematically determine the solubility of this compound in their specific applications.

Introduction

This compound (ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) is a derivative of orotic acid, a key intermediate in the biosynthesis of pyrimidines. Its chemical structure, featuring both a polar uracil ring and a less polar ethyl ester group, suggests a nuanced solubility profile in organic solvents. The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that influences its bioavailability, processability, and the design of dosage forms.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its general behavior and for designing solubility experiments.

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₄ | [1] |

| Molecular Weight | 184.15 g/mol | [1] |

| CAS Number | 28485-17-8 | |

| Melting Point | 232-235 °C | |

| Appearance | White crystalline powder | |

| pKa | Data not available | |

| LogP | -0.5 (estimated) | [1] |

Table 1: Physicochemical Properties of this compound

Qualitative Solubility Information

While precise quantitative data is lacking, some qualitative insights into the solubility of this compound and related compounds can be gleaned from the literature:

-

Orotic Acid: The parent compound, orotic acid, is reported to be insoluble in water, ethanol, and other organic solvents, with only slight solubility in hot water.[2] This suggests that the uracil ring itself confers poor solubility in organic media.

-

Orotate Esters: A patent for Vitamin E orotate describes it as being "freely soluble in alcohols, for example, ethyl alcohol and isopropyl alcohol".[3] This indicates that the esterification of the carboxylic acid group can significantly enhance solubility in organic solvents. It is reasonable to infer that this compound, being an ethyl ester, would exhibit some degree of solubility in alcohols and other polar organic solvents.

Based on the principle of "like dissolves like," the solubility of this compound is expected to be higher in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents like ethanol and methanol, compared to nonpolar solvents such as hexane or toluene.

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the quantitative determination of this compound solubility in various organic solvents. This protocol is based on the widely accepted isothermal shake-flask method.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Constant temperature incubator/shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

4.2. Experimental Workflow

The general workflow for determining the solubility of this compound is depicted in the following diagram:

Figure 1: Experimental workflow for solubility determination.

4.3. Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). A preliminary kinetic study can be performed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

-

Quantification:

-

HPLC Method: Develop an HPLC method with a suitable column (e.g., C18) and mobile phase. The detector wavelength should be set to the λmax of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

UV-Vis Spectrophotometry: Determine the absorbance of the diluted sample at the λmax of this compound. Use a calibration curve prepared from standard solutions to calculate the concentration.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Logical Relationship for Solvent Selection

The choice of solvents for solubility screening should be systematic. A logical approach is to select a range of solvents with varying polarities and hydrogen bonding capabilities.

Figure 2: Logical diagram for solvent selection.

Conclusion

References

Spectroscopic Profile of 5-Carbethoxyuracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Carbethoxyuracil (also known as Ethyl uracil-5-carboxylate), a heterocyclic compound of interest in medicinal chemistry and drug development. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for an audience of researchers and drug development professionals.

Molecular Structure

IUPAC Name: Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Molecular Formula: C₇H₈N₂O₄ Molecular Weight: 184.15 g/mol CAS Number: 28485-17-8

Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data presented are based on established values for closely related alkyl esters of uracil-5-carboxylic acid, providing a reliable reference for the characterization of the ethyl ester.

Table 1: ¹H NMR Spectroscopic Data for this compound (Estimated)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| ~11.60 | Singlet | 1H | N³-H | - |

| ~11.30 | Singlet | 1H | N¹-H | - |

| ~8.12 | Singlet | 1H | C⁶-H | - |

| ~4.15 | Quartet | 2H | -OCH₂CH₃ | ~7.1 |

| ~1.22 | Triplet | 3H | -OCH₂CH₃ | ~7.1 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Estimated)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~163.2 | Ester C=O |

| ~160.5 | C⁴=O |

| ~151.1 | C²=O |

| ~149.8 | C⁶ |

| ~103.5 | C⁵ |

| ~60.5 | -OCH₂CH₃ |

| ~14.5 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by the vibrational frequencies of its key functional groups.

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3200-3050 | Medium, Broad | N-H Stretch | Amide (Uracil ring) |

| ~2980 | Medium | C-H Stretch | Alkyl (Ethyl group) |

| ~1725 | Strong | C=O Stretch | Ester |

| ~1680 | Strong | C=O Stretch | Amide (Uracil ring) |

| ~1640 | Medium | C=C Stretch | Alkene (Uracil ring) |

| ~1230 | Strong | C-O Stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry data is crucial for confirming the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion Type |

| 184 | [M]⁺ (Molecular Ion) |

| 156 | [M - C₂H₄]⁺ |

| 139 | [M - OCH₂CH₃]⁺ |

| 112 | [M - COOCH₂CH₃]⁺ |

Experimental Protocols

The following are representative protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Instrumentation : A Bruker Avance 400 spectrometer (or equivalent) operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.

-

Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

-

¹H NMR Acquisition : The spectrum is acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Acquisition : The spectrum is acquired with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans. Proton decoupling is employed to simplify the spectrum to single peaks for each carbon environment.

Infrared (IR) Spectroscopy

-

Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.

-

Sample Preparation : A small amount of the solid this compound sample is placed directly onto the ATR crystal.

-

Acquisition : The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation : A Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.

-

Sample Preparation : A dilute solution of this compound is prepared in a methanol/water (1:1) mixture at a concentration of approximately 1 µg/mL.

-

Acquisition : The sample is introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The mass spectrum is acquired in positive ion mode over a mass range of m/z 50-500. The capillary voltage is set to 3.5 kV, and the source temperature is maintained at 320°C.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized batch of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

starting materials for 5-Carbethoxyuracil synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary starting materials and synthetic methodologies for the preparation of 5-Carbethoxyuracil (also known as Ethyl uracil-5-carboxylate). This pyrimidine derivative serves as a crucial building block in the synthesis of various biologically active compounds. This document outlines the core synthetic strategies, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Core Synthetic Strategies: An Overview

The synthesis of the uracil ring system, a fundamental component of nucleic acids, typically involves the condensation of a three-carbon component with a urea or thiourea derivative. In the case of this compound, the key challenge lies in the introduction of the carbethoxy group at the C5 position of the pyrimidine ring. Two primary starting materials have been established as effective three-carbon synthons for this purpose:

-

Diethyl ethoxymethylenemalonate (DEEMM) : This is a highly effective and commonly used starting material. The ethoxymethylene group provides a reactive site for condensation with urea, directly leading to the desired 5-carbethoxy substituted uracil ring.

-

Diethyl malonate (DEM) : As a more basic starting material, diethyl malonate can also be utilized. This pathway often involves a condensation reaction with urea in the presence of a strong base, such as sodium ethoxide, to facilitate the cyclization.

The choice between these starting materials may depend on factors such as commercial availability, cost, and desired reaction conditions. The reaction with urea provides this compound, while the use of thiourea yields the corresponding 5-Carbethoxy-2-thiouracil.

Data Presentation: A Comparative Analysis of Synthetic Routes

The following table summarizes the quantitative data for the synthesis of this compound and its thio-analogue, based on established methodologies.

| Starting Material(s) | Reagents | Catalyst/Base | Solvent | Reaction Conditions | Yield (%) |

| Diethyl ethoxymethylenemalonate, Urea | - | Sodium Ethoxide | Ethanol | Reflux | Not specified |

| Diethyl malonate, Urea | - | Sodium Ethoxide | Absolute Ethanol | Reflux, 7 hours, 110°C (oil bath) | 72-78% (for Barbituric Acid) |

| Diethyl ethoxymethylenemalonate, N-substituted thioureas | - | Pyridine | - | Microwave irradiation | Moderate to good[1] |

Note: Specific yield data for the direct synthesis of this compound is not consistently reported in readily available literature. The yield for barbituric acid synthesis from diethyl malonate and urea is provided as a reference for a similar condensation reaction.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from Diethyl Ethoxymethylenemalonate and Urea

This protocol is based on the classical approach for pyrimidine synthesis.

Materials:

-

Diethyl ethoxymethylenemalonate (DEEMM)

-

Urea

-

Sodium metal

-

Absolute Ethanol

-

Hydrochloric Acid (concentrated)

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a calculated amount of sodium metal in absolute ethanol with caution to prepare a fresh solution of sodium ethoxide.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a solution of urea dissolved in absolute ethanol. Subsequently, add diethyl ethoxymethylenemalonate dropwise to the mixture with stirring.

-

Condensation Reaction: Heat the reaction mixture to reflux and maintain the reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with concentrated hydrochloric acid. The precipitated crude product is collected by filtration.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol or water, to yield the pure product.

Protocol 2: Synthesis of this compound from Diethyl Malonate and Urea

This method is analogous to the synthesis of barbituric acid.

Materials:

-

Diethyl malonate (DEM)

-

Urea (dry)

-

Sodium metal

-

Absolute Ethanol

-

Hydrochloric Acid (concentrated)

Procedure:

-

Preparation of Sodium Ethoxide: In a 2-liter round-bottomed flask fitted with a reflux condenser protected by a calcium chloride tube, dissolve 11.5 g (0.5 gram atom) of finely cut sodium in 250 cc of absolute alcohol.

-

Reaction Setup: To this solution, add 80 g (0.5 mole) of diethyl malonate, followed by 30 g (0.5 mole) of dry urea dissolved in 250 cc of hot (70°C) absolute alcohol.

-

Reflux: After shaking the mixture well, reflux it for seven hours on an oil bath heated to 110°C. A white solid is expected to separate rapidly.

-

Isolation: After the reaction is complete, add 500 cc of hot (50°C) water and then enough concentrated hydrochloric acid to make the solution acidic (approximately 45 cc).

-

Crystallization: Filter the resulting clear solution and cool it in an ice bath overnight.

-

Purification: Collect the white product on a Büchner funnel, wash it with 50 cc of cold water, and then dry it in an oven at 105–110°C for three to four hours.

Mandatory Visualizations

Diagram 1: Synthesis Pathway of this compound from Diethyl Ethoxymethylenemalonate and Urea

Caption: Synthetic route to this compound from DEEMM and Urea.

Diagram 2: Synthesis Pathway of this compound from Diethyl Malonate and Urea

Caption: Synthetic route to this compound from DEM and Urea.

Diagram 3: Experimental Workflow for Synthesis and Purification

Caption: A generalized workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of specific data in the public domain regarding the biological activity and involvement of this compound in cellular signaling pathways. Much of the research on 5-substituted uracils has focused on derivatives such as 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent.

While direct evidence is wanting, the structural similarity of this compound to other uracil analogues suggests potential for biological activity. Uracil derivatives are known to act as antimetabolites, interfering with nucleic acid synthesis and repair pathways. It is plausible that this compound could exhibit inhibitory effects on enzymes involved in pyrimidine metabolism. However, without specific in vitro or in vivo studies, any discussion on its role in signaling pathways remains speculative.

Future research is warranted to explore the potential pharmacological properties of this compound, including its cytotoxicity against cancer cell lines and its ability to modulate specific enzyme activities or signaling cascades. Such studies would be crucial for determining its potential as a lead compound in drug discovery and development.

References

CAS number and molecular formula of 5-Carbethoxyuracil

CAS Number: 28485-17-8 Molecular Formula: CࠧHࠨNࠢOࠤ

This technical guide provides an in-depth overview of 5-Carbethoxyuracil, a pyrimidine derivative of significant interest to researchers in drug development and medicinal chemistry. This document outlines its chemical properties, synthesis, and available biological data, presented in a format tailored for scientists and research professionals.

Chemical and Physical Properties

This compound, also known as Isoorotic acid ethyl ester, is a uracil derivative characterized by a carbethoxy group at the 5-position of the pyrimidine ring. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 28485-17-8 | |

| Molecular Formula | CࠧHࠨNࠢOࠤ | |

| Molecular Weight | 184.15 g/mol | |

| Alternate Name | Isoorotic acid ethyl ester |

Synthesis of this compound

The synthesis of this compound and its derivatives often employs well-established methods in heterocyclic chemistry, such as the Biginelli reaction. This one-pot condensation reaction typically involves an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea.

While a highly specific, detailed protocol for the direct synthesis of this compound was not prominently available in the reviewed literature, the synthesis of structurally related 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives provides a foundational methodology. These syntheses generally involve the reaction of ethyl acetoacetate with urea or a substituted urea.[1]

A general workflow for the synthesis of related pyrimidine structures is depicted below.

Caption: General workflow for the synthesis of this compound derivatives.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activity and associated signaling pathways of this compound. Research on uracil derivatives is extensive, with many compounds exhibiting a range of biological effects. For instance, 5-substituted uracil derivatives, such as 5-alkoxymethyluracil analogues, have been investigated for their antiviral and cytotoxic activities.[2] Similarly, 5-aminouracil derivatives have been explored for their potential therapeutic applications.

It is important to note that the well-known anticancer drug 5-Fluorouracil (5-FU) is a different uracil derivative with a distinct mechanism of action. The biological effects of 5-FU should not be extrapolated to this compound without specific experimental evidence.

Further research is required to elucidate the specific biological targets, mechanism of action, and any potential therapeutic applications of this compound. Researchers investigating this compound are encouraged to perform initial screenings to determine its bioactivity profile.

Experimental Protocols for Related Compounds

While a specific protocol for this compound is not detailed here, the following provides a general methodology for the synthesis of related tetrahydropyrimidine derivatives, which can serve as a starting point for experimental design.

Synthesis of Ethyl 4-(Fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate:

-

Reactants: 0.2 M (6.2 g) of fluoro-benzaldehyde, urea (3 g), and ethyl acetoacetate (6.5 g).[1]

-

Catalyst: A catalytic amount of CuClࠢ·2HࠢO.[1]

-

Procedure:

This solvent-less approach offers an efficient method for the synthesis of the pyrimidine core structure.[1] Modifications to this protocol, such as the omission of the aldehyde, would be necessary to target the synthesis of this compound.

Conclusion and Future Directions

This compound is a chemical compound with a well-defined structure. While methods for the synthesis of related compounds are established, a detailed, publicly available protocol for its direct synthesis is not readily accessible. Furthermore, its biological activity and mechanism of action remain largely unexplored.

For researchers, scientists, and drug development professionals, this compound represents an opportunity for novel discovery. Future research should focus on:

-

Developing and optimizing a specific synthesis protocol for this compound.

-

Conducting comprehensive in vitro and in vivo studies to determine its biological activity, including potential antimicrobial, antiviral, or anticancer effects.

-

Identifying the molecular targets and signaling pathways through which this compound may exert its effects.

The data presented in this guide serves as a foundational resource for initiating further investigation into this promising compound.

References

5-Carbethoxyuracil: A Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

A Technical Guide for Researchers and Drug Development Professionals

Abstract

5-Carbethoxyuracil, a key pyrimidine derivative, serves as a fundamental building block in the synthesis of a diverse array of heterocyclic compounds. Its strategic functionalization at the C5 position with a carbethoxy group provides a reactive site for various chemical transformations, leading to the formation of fused pyrimidine systems and other complex molecules of significant pharmacological interest. This technical guide offers an in-depth exploration of the synthesis, chemical properties, and extensive applications of this compound as a precursor. It provides detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways to facilitate its use in academic and industrial research, particularly in the field of drug discovery and development.

Introduction

Pyrimidine and its fused heterocyclic derivatives are of paramount importance in medicinal chemistry due to their wide spectrum of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1] The uracil scaffold, a core component of nucleic acids, is a privileged structure in the design of therapeutic agents. This compound, in particular, has emerged as a valuable intermediate owing to the versatility of its ester functional group, which allows for the synthesis of a variety of derivatives such as amides, hydrazides, and other esters, and facilitates cyclization reactions to form fused heterocyclic systems.[2] This guide will systematically cover the synthesis of this compound and its subsequent elaboration into more complex heterocyclic structures.

Synthesis of this compound

A robust and widely employed method for the synthesis of this compound involves the condensation of diethyl ethoxymethylenemalonate with urea in the presence of a basic catalyst.[2] This reaction provides a direct and efficient route to the desired product in good yields.

General Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Diethyl ethoxymethylenemalonate

-

Urea

-

Sodium metal

-

Absolute Ethanol

-

Dilute Hydrochloric Acid

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

-

Add urea to the sodium ethoxide solution and stir until dissolved.

-

To this solution, add diethyl ethoxymethylenemalonate dropwise while maintaining the temperature.

-

Reflux the reaction mixture for a specified period (e.g., 2-3 hours).

-

After reflux, distill off the ethanol.

-

Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.[2]

Quantitative Data for this compound and its Derivatives

| Compound | Molecular Formula | Melting Point (°C) | Yield (%) | Reference |

| This compound | C₇H₈N₂O₄ | 207-209 | 72 | [2] |

| 3-Methyl-5-carbethoxyuracil | C₈H₁₀N₂O₄ | 112 | 62 | [2] |

| 5-Carboxyuracil | C₅H₄N₂O₄ | 242 (dec.) | 98 | [2] |

| Methyl 2,4-dioxo-1H,3H-pyrimidine-5-carboxylate | C₆H₆N₂O₄ | 241–245 | 50 | [3] |

Chemical Transformations of this compound

The chemical reactivity of this compound is dominated by the ester group at the C5 position and the acidic protons on the nitrogen atoms. These features allow for a variety of transformations to produce a rich library of heterocyclic compounds.

Hydrolysis to 5-Carboxyuracil

The carbethoxy group can be readily hydrolyzed under basic conditions to yield 5-carboxyuracil.[2] This carboxylic acid derivative is a key intermediate for the synthesis of amides and other derivatives.

Caption: Hydrolysis of this compound.

Synthesis of 5-Carboxyuracil Esters and Amides

5-Carboxyuracil can be converted to a variety of esters and amides using standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI).

Materials:

-

5-Carboxyuracil

-

Appropriate alcohol (e.g., methanol, ethanol)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dimethylformamide (DMF)

-

Chloroform

Procedure:

-

Dissolve 5-carboxyuracil in DMF.

-

Add DCC, DMAP, and the appropriate alcohol to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Filter the resulting precipitate (dicyclohexylurea) and wash it with chloroform.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

Materials:

-

5-Carboxyuracil

-

Appropriate amine or amino acid

-

1,1'-Carbonyldiimidazole (CDI)

-

Dimethylformamide (DMF)

Procedure:

-

Stir a mixture of 5-carboxyuracil and CDI in DMF at room temperature for 2 hours to activate the carboxylic acid.

-

Add the appropriate amino acid or amine to the reaction mixture and stir overnight.

-

Filter the formed precipitate and wash with DMF.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization or chromatography.

This compound in the Synthesis of Fused Heterocyclic Systems

A significant application of this compound and its derivatives is in the construction of fused pyrimidine ring systems. These scaffolds are present in numerous biologically active molecules.

Synthesis of Pyrazolo[3,4-d]pyrimidines

Derivatives of 5-aminouracil, which can be synthesized from 5-nitrouracil (obtainable from uracil), can be used to construct pyrazolo[3,4-d]pyrimidine systems. While not a direct reaction of this compound, the strategic placement of a functional group at the C5 position is a key concept that originates from the chemistry of compounds like this compound. A general workflow is presented below.

Caption: General workflow for pyrazolopyrimidines.

Reactions with Hydrazines to form Pyrimido[4,5-d]pyridazines

Although not directly starting from this compound in the provided literature, 6-hydrazinyluracils are key intermediates for synthesizing fused systems like pyrimidopyridazines.[1] The C5-substituent in uracil plays a crucial role in the reactivity and ultimate structure of the fused product.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds. Its straightforward synthesis and the reactivity of its C5-ester group make it an ideal starting material for creating complex molecular architectures, including biologically active fused pyrimidine systems. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this compound in their scientific endeavors. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel therapeutic agents.

References

Theoretical Reactivity of 5-Carbethoxyuracil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the reactivity of 5-Carbethoxyuracil, a substituted pyrimidine base of interest in medicinal chemistry. In the absence of extensive direct experimental and computational studies on this specific molecule, this document synthesizes findings from theoretical studies on uracil and its derivatives to extrapolate and predict the reactivity of the this compound scaffold. The guide covers fundamental aspects of its electronic structure, potential reaction pathways, and the computational methodologies used to study such systems. All quantitative data presented are illustrative, based on known values for structurally related compounds, and are intended to serve as a baseline for future experimental and computational investigations.

Introduction

Uracil and its derivatives are fundamental components of nucleic acids and play crucial roles in various biological processes. Chemical modification of the uracil ring, particularly at the C5 position, can significantly alter its chemical reactivity and biological activity, making these compounds valuable scaffolds in drug design and discovery. This compound, featuring an electron-withdrawing carbethoxy group at the C5 position, presents a unique electronic profile that is expected to influence its susceptibility to nucleophilic and electrophilic attack. Understanding the theoretical underpinnings of its reactivity is paramount for the rational design of novel therapeutics and chemical probes.

This guide will delve into the computational approaches used to study uracil derivatives, present predicted reactivity indices, and propose potential reaction mechanisms.

Computational Methodology

The theoretical study of uracil derivatives predominantly employs quantum chemical methods to elucidate their electronic structure and reactivity. Density Functional Theory (DFT) is a widely used approach due to its balance of computational cost and accuracy.

Density Functional Theory (DFT) Protocols

A common protocol for geometry optimization and electronic structure calculation of uracil derivatives involves the use of hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-31+G(d,p) or 6-311++G(d,p).[1] The inclusion of diffuse functions (+) is important for accurately describing anionic species, while polarization functions (d,p) are crucial for representing the asymmetric electron distribution in these molecules.

Illustrative Experimental Protocol: Geometry Optimization and Frequency Calculation

-

Software: Gaussian 16, ORCA, or similar quantum chemistry software package.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-311++G(d,p) for all atoms.

-

Solvation Model: The effect of a solvent (e.g., water, DMSO) can be incorporated using a continuum model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

-

Calculation Type:

-

Opt: Performs a geometry optimization to find the lowest energy conformation of the molecule.

-

Freq: Calculates vibrational frequencies to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.

-

-

Output Analysis: The output file is analyzed to extract optimized Cartesian coordinates, electronic energies, HOMO-LUMO energies, and molecular orbital compositions.

Predicted Reactivity and Electronic Properties

The electronic properties of this compound are dictated by the pyrimidine ring and the electron-withdrawing nature of the C5 substituent. This influences the molecule's frontier molecular orbitals (FMOs) and its molecular electrostatic potential (MESP).

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity). A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for Uracil and this compound

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Uracil | -6.5 | -0.8 | 5.7 |

| This compound | -7.2 | -1.5 | 5.7 |

Note: These values are hypothetical and for illustrative purposes only. The presence of the electron-withdrawing carbethoxy group is expected to lower both the HOMO and LUMO energy levels.

Molecular Electrostatic Potential (MESP)

The MESP provides a visual representation of the charge distribution in a molecule and helps identify sites susceptible to electrophilic and nucleophilic attack. For this compound, negative potential (red/yellow) is expected around the oxygen atoms and the N1 and N3 positions, indicating sites for electrophilic attack. Positive potential (blue) would be concentrated around the hydrogen atoms. The C6 position is expected to be a likely site for nucleophilic attack due to the electron-withdrawing effect of the adjacent carbethoxy group.

Potential Reaction Pathways

Based on the known reactivity of uracil derivatives, several reaction pathways can be postulated for this compound.

Nucleophilic Addition to the C5-C6 Double Bond

The C5-C6 double bond in uracil is susceptible to nucleophilic attack, and this reactivity is enhanced by the presence of an electron-withdrawing group at the C5 position. Nucleophiles are expected to preferentially attack the C6 position.

Table 2: Illustrative Calculated Activation Barriers for Nucleophilic Addition

| Nucleophile | Reaction Site | Activation Energy (kcal/mol) |

| Ammonia | C6 | 25 |

| Methylamine | C6 | 23 |

| Thiophenol | C6 | 20 |

Note: These values are hypothetical and for illustrative purposes only, intended to show relative trends.

Electrophilic Substitution at the C5 Position

While the carbethoxy group is deactivating, electrophilic substitution at the C5 position, a common reaction for uracil, might still be possible under forcing conditions, potentially leading to displacement of the carbethoxy group or reaction at other positions if the C5 is sufficiently deactivated.

Conclusion

This technical guide has provided a theoretical framework for understanding the reactivity of this compound based on established computational methodologies and principles derived from studies of related uracil derivatives. The presence of the electron-withdrawing carbethoxy group at the C5 position is predicted to significantly influence the molecule's electronic properties, making the C6 position particularly susceptible to nucleophilic attack. The illustrative data and workflows presented herein are intended to guide future experimental and computational research to fully elucidate the chemical behavior of this promising scaffold. Researchers are encouraged to perform dedicated quantum chemical calculations on this compound to obtain precise quantitative data.

References

Methodological & Application

Application Notes and Protocols for Nucleoside Synthesis using 5-Carbethoxyuracil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of nucleosides derived from 5-Carbethoxyuracil, a key intermediate in the development of various therapeutic agents. The primary method described is the Vorbrüggen glycosylation, a robust and widely used method for the formation of the N-glycosidic bond between a pyrimidine base and a sugar moiety.

Introduction

This compound is a versatile starting material for the synthesis of a wide range of modified nucleosides. The electron-withdrawing nature of the carbethoxy group at the C5 position can influence the biological activity of the resulting nucleosides, making them valuable candidates for antiviral and anticancer drug discovery. The synthesis of these nucleosides is typically achieved through a multi-step process involving the silylation of this compound followed by a Lewis acid-catalyzed glycosylation with a protected sugar.

Key Reaction: Vorbrüggen Glycosylation

The silyl-Hilbert-Johnson reaction, commonly known as the Vorbrüggen glycosylation, is the cornerstone for synthesizing nucleosides from this compound.[1] This reaction involves the coupling of a silylated heterocyclic base with an electrophilic sugar derivative, typically in the presence of a Lewis acid catalyst.[1] The process generally proceeds through the following key stages:

-

Silylation of this compound: The initial step involves the silylation of this compound to enhance its solubility in organic solvents and to increase the nucleophilicity of the N1 position for the subsequent glycosylation reaction.[2]

-

Glycosylation: The silylated this compound is then reacted with a protected sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst.

-

Deprotection: The final step involves the removal of the protecting groups from the sugar moiety to yield the desired nucleoside.

Experimental Protocols

Protocol 1: Silylation of this compound

This protocol describes the preparation of persilylated this compound, a key intermediate for the Vorbrüggen glycosylation.

Materials:

-

This compound

-

Hexamethyldisilazane (HMDS)

-

Ammonium sulfate

-

Anhydrous 1,2-dichloroethane (DCE)

Procedure:

-

A mixture of this compound (1 equivalent), hexamethyldisilazane (HMDS) (1.2 equivalents), and a catalytic amount of ammonium sulfate is prepared in anhydrous 1,2-dichloroethane (DCE).

-

The reaction mixture is heated to reflux for 3 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent and excess HMDS are removed under reduced pressure to yield the persilylated this compound, which is typically used in the next step without further purification.

Protocol 2: Vorbrüggen Glycosylation for the Synthesis of 5-Carbethoxyuridine

This protocol details the coupling of silylated this compound with a protected ribose to form the corresponding nucleoside.

Materials:

-

Persilylated this compound (from Protocol 1)

-

1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

-

Lewis Acid (e.g., SnCl₄ or TMSOTf)

-

Anhydrous 1,2-dichloroethane (DCE) or acetonitrile (MeCN)

Procedure:

-

The silylated this compound (1 equivalent) and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 equivalents) are dissolved in anhydrous DCE or MeCN.

-

The solution is cooled to 0°C, and the Lewis acid (e.g., SnCl₄, 1.2 equivalents) is added dropwise.

-

The reaction mixture is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the protected 5-carbethoxyuridine.

Protocol 3: Deprotection of Protected 5-Carbethoxyuridine

This protocol describes the removal of the benzoyl protecting groups to yield the final 5-Carbethoxyuridine.

Materials:

-

Protected 5-carbethoxyuridine (from Protocol 2)

-

Methanolic ammonia (saturated at 0°C)

-

Methanol

Procedure:

-

The protected 5-carbethoxyuridine is dissolved in methanol.

-

The solution is cooled to 0°C, and saturated methanolic ammonia is added.

-

The reaction mixture is stirred at room temperature overnight.

-

The solvent is removed under reduced pressure.

-

The residue is purified by recrystallization or column chromatography to yield 5-Carbethoxyuridine.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of 5-carbethoxyuridine via the Vorbrüggen reaction. The exact conditions may vary and require optimization for specific substrates and scales.

| Parameter | Silylation | Glycosylation | Deprotection |

| Key Reagents | This compound, HMDS, (NH₄)₂SO₄ | Silylated this compound, Protected Ribose, Lewis Acid | Protected 5-Carbethoxyuridine, Methanolic Ammonia |

| Solvent | 1,2-Dichloroethane (DCE) | 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN) | Methanol |

| Catalyst | Ammonium sulfate | SnCl₄ or TMSOTf | - |

| Temperature | Reflux | 0°C to Room Temperature | 0°C to Room Temperature |

| Reaction Time | 3 hours | 4-12 hours | 12-24 hours |

| Typical Yield | >95% (crude) | 60-80% | 85-95% |

Visualizing the Workflow

The following diagrams illustrate the key steps in the synthesis of nucleosides from this compound.

Caption: Silylation of this compound.

Caption: Glycosylation and Deprotection Steps.

Signaling Pathways and Logical Relationships

The synthesis of nucleosides from this compound follows a logical progression of chemical transformations designed to achieve the desired molecular architecture. The key relationship is the necessity of the silylation step to activate the uracil ring for efficient glycosylation.

Caption: Logical Flow of Nucleoside Synthesis.

References

Application Note: A Proposed Synthetic Route for 5-Fluorouracil from 5-Carbethoxyuracil

For Research Use Only.

Abstract

This document outlines a proposed three-step protocol for the chemical synthesis of the antineoplastic agent 5-fluorouracil, starting from 5-Carbethoxyuracil. The synthesis proceeds through the intermediate uracil-5-carboxylic acid (orotic acid) and 5-fluoroorotic acid. The protocol involves a sequence of hydrolysis, electrophilic fluorination, and thermal decarboxylation. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

Introduction

5-Fluorouracil (5-FU) is a pyrimidine analog widely used as a chemotherapeutic agent in the treatment of various cancers, including colorectal, breast, and stomach cancers. Its mechanism of action involves the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA, leading to cytotoxicity in rapidly dividing cancer cells. The synthesis of 5-FU and its derivatives is of significant interest in medicinal and process chemistry. This application note details a logical synthetic pathway from this compound, a readily accessible starting material.

Proposed Synthetic Pathway

The proposed synthesis is a three-step process:

-

Step 1: Hydrolysis of this compound to yield uracil-5-carboxylic acid.

-

Step 2: Electrophilic Fluorination of uracil-5-carboxylic acid to produce 5-fluoroorotic acid.

-

Step 3: Thermal Decarboxylation of 5-fluoroorotic acid to afford the final product, 5-fluorouracil.

Data Presentation

Table 1: Reagents and Solvents for Synthesis

| Step | Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 1 | This compound | C7H8N2O4 | 184.15 | Starting Material |

| 1 | Sodium Hydroxide (NaOH) | NaOH | 40.00 | Base for Hydrolysis |

| 1 | Hydrochloric Acid (HCl) | HCl | 36.46 | Acid for Neutralization |

| 2 | Uracil-5-carboxylic Acid | C5H4N2O4 | 156.09 | Intermediate |

| 2 | Fluorine (F2) | F2 | 38.00 | Fluorinating Agent |

| 2 | Acetic Acid | CH3COOH | 60.05 | Solvent |

| 3 | 5-Fluoroorotic Acid | C5H3FN2O4 | 174.09 | Intermediate |

| 3 | High-boiling solvent (e.g., DMSO) | C2H6OS | 78.13 | Solvent for Decarboxylation |

Table 2: Expected Products and Intermediates

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (Theoretical) |

| Uracil-5-carboxylic Acid | C5H4N2O4 | 156.09 | High |

| 5-Fluoroorotic Acid | C5H3FN2O4 | 174.09 | Moderate |

| 5-Fluorouracil | C4H3FN2O2 | 130.08 | Moderate to High |

Experimental Protocols

Caution: This protocol involves hazardous materials, including elemental fluorine, which is extremely toxic and reactive. All procedures should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Hydrolysis of this compound to Uracil-5-carboxylic Acid

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.5 eq).

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling and Acidification: After completion, cool the reaction mixture to room temperature and then further in an ice bath.

-

Precipitation: Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution reaches approximately 2. A white precipitate of uracil-5-carboxylic acid should form.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol.

-

Drying: Dry the product under vacuum to a constant weight.

Step 2: Electrophilic Fluorination of Uracil-5-carboxylic Acid

-

Dissolution: In a suitable reactor designed for fluorination reactions (e.g., constructed from Teflon or passivated metal), suspend uracil-5-carboxylic acid (1.0 eq) in glacial acetic acid.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen or argon.

-

Fluorination: Cool the suspension to a temperature between -10 °C and 0 °C. Introduce a gaseous mixture of fluorine (1.2 eq) diluted with nitrogen (e.g., 10% F2 in N2) into the reaction mixture with vigorous stirring. Maintain the temperature throughout the addition.

-

Quenching: After the addition is complete, continue stirring for a short period, then purge the system with nitrogen to remove any unreacted fluorine.

-

Work-up: The reaction mixture containing 5-fluoroorotic acid may be carried forward to the next step directly, or the solvent can be removed under reduced pressure.

Step 3: Thermal Decarboxylation of 5-Fluoroorotic Acid

-

Setup: Place the crude 5-fluoroorotic acid from the previous step in a round-bottom flask equipped for distillation or with a reflux condenser. A high-boiling point, inert solvent such as dimethyl sulfoxide (DMSO) can be added to facilitate even heating.

-

Reaction: Heat the material to a temperature above its melting point (approximately 260-280 °C). The decarboxylation reaction will proceed with the evolution of carbon dioxide.

-

Monitoring: The reaction can be monitored by observing the cessation of gas evolution.

-

Purification: After cooling, the crude 5-fluorouracil can be purified by recrystallization from water or a suitable organic solvent to yield the final product.

Logical Relationship Diagram

Disclaimer

The protocol described above is a proposed synthetic route based on established chemical principles and may require optimization of reaction conditions, such as temperature, reaction time, and purification methods. All chemical syntheses should be performed with appropriate safety precautions.

Application Notes and Protocols for Solid-Phase Synthesis of 5-Carbethoxyuracil Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uracil and its derivatives are fundamental building blocks in nucleic acids and have found extensive applications in medicinal chemistry and drug development.[1][2][3] The functionalization of the uracil ring at various positions can lead to a diverse range of biological activities.[2][4] Among these, 5-Carbethoxyuracil serves as a versatile intermediate for the synthesis of various substituted pyrimidines with potential therapeutic applications, including as anticancer and antiviral agents.[1][3] Solid-phase synthesis (SPS) offers a highly efficient methodology for the rapid generation of libraries of such compounds, facilitating structure-activity relationship (SAR) studies in drug discovery.[5][6] This document provides detailed protocols and application notes for the solid-phase synthesis of this compound derivatives.

Applications

Derivatives of this compound synthesized via solid-phase methods are valuable for:

-

High-Throughput Screening: The generation of diverse libraries of uracil derivatives for screening against various biological targets.

-

Structure-Activity Relationship (SAR) Studies: Rapidly synthesizing analogs to probe the structural requirements for biological activity and to optimize lead compounds.[6]

-

Drug Discovery and Development: As key intermediates in the synthesis of more complex heterocyclic compounds with potential therapeutic value.[3][5]

-

Development of Novel Antimicrobial and Antitumor Agents: Uracil derivatives have shown promise in these therapeutic areas.[1]